Lithium(1+)ion2-tert-butyl-1,3-oxazole-5-sulfinate
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Overview
Description
Lithium(1+)ion2-tert-butyl-1,3-oxazole-5-sulfinate is a chemical compound with the molecular formula C7H10LiNO3S It is a lithium salt of an oxazole derivative, which is a five-membered heterocyclic compound containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)ion2-tert-butyl-1,3-oxazole-5-sulfinate typically involves the reaction of 2-tert-butyl-1,3-oxazole-5-sulfinic acid with a lithium base. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to ensure high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)ion2-tert-butyl-1,3-oxazole-5-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfinic group to a sulfide or other reduced forms.
Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates, while reduction could produce sulfides. Substitution reactions can introduce various functional groups into the oxazole ring, leading to a wide range of derivatives.
Scientific Research Applications
Lithium(1+)ion2-tert-butyl-1,3-oxazole-5-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Lithium(1+)ion2-tert-butyl-1,3-oxazole-5-sulfinate involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Lithium(1+)ion5-tert-butyl-1,2,4-oxadiazole-3-carboxylate: Another lithium salt of an oxazole derivative with similar structural features.
Lithium(1+)ion2-tert-butyl-1,3-oxazole-5-sulfonate: A closely related compound with a sulfonate group instead of a sulfinate group.
Uniqueness
Lithium(1+)ion2-tert-butyl-1,3-oxazole-5-sulfinate is unique due to its specific combination of functional groups, which confer distinct chemical properties
Properties
IUPAC Name |
lithium;2-tert-butyl-1,3-oxazole-5-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S.Li/c1-7(2,3)6-8-4-5(11-6)12(9)10;/h4H,1-3H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPGGJGMSBVBOJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)C1=NC=C(O1)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10LiNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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